molecular formula C19H23N3O2S B2623879 (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1421493-68-6

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2623879
CAS RN: 1421493-68-6
M. Wt: 357.47
InChI Key: PMTMQUKHABCAFU-UHFFFAOYSA-N
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Description

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, also known as PZM21, is a novel μ-opioid receptor (μOR) agonist that has shown promise as a potential therapeutic agent for the treatment of pain. The development of PZM21 is significant because it has the potential to provide pain relief without the negative side effects associated with traditional opioid drugs.

Mechanism of Action

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone works by binding to the μOR in the brain and spinal cord. This binding activates the μOR and produces a pain-relieving effect. Unlike traditional opioid drugs, (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone does not activate other opioid receptors in the body, which reduces the risk of negative side effects.
Biochemical and Physiological Effects:
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been shown to produce a pain-relieving effect in mice without causing the negative side effects associated with traditional opioid drugs. This suggests that (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone may be a safer and more effective alternative to traditional opioid drugs. (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has also been shown to have a longer duration of action than traditional opioid drugs, which may reduce the need for frequent dosing.

Advantages and Limitations for Lab Experiments

The advantages of using (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone in lab experiments include its specificity for the μOR, its longer duration of action, and its potential to provide pain relief without the negative side effects associated with traditional opioid drugs. However, the limitations of using (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone in lab experiments include its complex synthesis process and the need for expertise in organic chemistry.

Future Directions

There are several future directions for research on (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone. One direction is to investigate its potential as a therapeutic agent for the treatment of chronic pain in humans. Another direction is to investigate its potential as a therapeutic agent for the treatment of other conditions, such as anxiety and depression. Additionally, further research is needed to understand the long-term effects of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone on the body and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves a multi-step process that begins with the preparation of the starting materials, pyrazine and thiophene. These materials are then reacted with piperidine and cyclopentanone, respectively, to form the intermediate compounds. The final step involves the coupling of the two intermediates to form (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone. The synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been the subject of several scientific studies that have investigated its potential as a therapeutic agent for the treatment of pain. In one study, (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone was found to be effective in reducing pain in mice without causing the negative side effects associated with traditional opioid drugs. This study suggests that (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has the potential to be a safer and more effective alternative to traditional opioid drugs.

properties

IUPAC Name

(4-pyrazin-2-yloxypiperidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c23-18(19(7-1-2-8-19)16-4-3-13-25-16)22-11-5-15(6-12-22)24-17-14-20-9-10-21-17/h3-4,9-10,13-15H,1-2,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTMQUKHABCAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

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